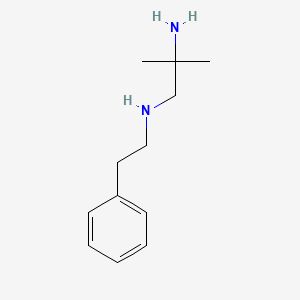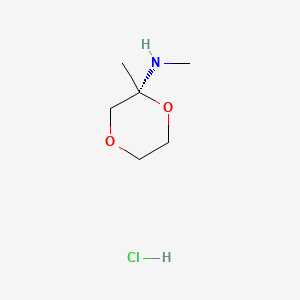
(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-Phenyl-1-pyrrolidin-1-ylethanamin ist eine organische Verbindung, die zur Klasse der Alkylamine gehört. Es ist ein chirales Molekül mit einem einzigen asymmetrischen Kohlenstoffatom und kann als zwei Enantiomere existieren, (1R)-1-Phenyl-1-pyrrolidin-1-ylethanamin und (1S)-1-Phenyl-1-pyrrolidin-1-ylethanamin. Diese Verbindung hat eine große Bandbreite an Anwendungen in den Bereichen Chemie und Biologie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (1R)-1-Phenyl-1-pyrrolidin-1-ylethanamin kann durch verschiedene Methoden erreicht werden. Ein gängiger Ansatz beinhaltet die asymmetrische Dihydroxylierung von 1-Phenylcyclohexen unter Verwendung von Osmium-katalysierten Reaktionen. Der Prozess beinhaltet die Verwendung von Kaliumferricyanid, wasserfreiem Kaliumcarbonat, Methansulfonamid, Kaliumosmat-Dihydrat und tert-Butanol. Das Reaktionsgemisch wird zwei Tage lang kräftig gerührt, was zur Bildung des gewünschten Produkts führt .
Industrielle Produktionsmethoden: Die industrielle Produktion von (1R)-1-Phenyl-1-pyrrolidin-1-ylethanamin beinhaltet typischerweise die großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen wie oben beschrieben. Der Prozess ist für hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass die Verbindung die erforderlichen Standards für verschiedene Anwendungen erfüllt.
Analyse Chemischer Reaktionen
Reaktionstypen: (1R)-1-Phenyl-1-pyrrolidin-1-ylethanamin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell, um die Struktur und Eigenschaften der Verbindung für spezifische Anwendungen zu modifizieren.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von (1R)-1-Phenyl-1-pyrrolidin-1-ylethanamin verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, wobei Temperatur, Lösungsmittel und Reaktionszeit entscheidende Faktoren sind.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von (1R)-1-Phenyl-1-pyrrolidin-1-ylethanamin gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. Beispielsweise können Oxidationsreaktionen Ketone oder Aldehyde ergeben, während Reduktionsreaktionen Alkohole oder Amine produzieren können.
Wissenschaftliche Forschungsanwendungen
(1R)-1-Phenyl-1-pyrrolidin-1-ylethanamin hat zahlreiche wissenschaftliche Forschungsanwendungen. Es dient als chiraler Katalysator bei der enantioselektiven Addition von Diethylzink zu Arylaldehyden, wodurch optisch aktive Verbindungen entstehen. Es wird auch bei der Synthese von Medikamenten, der Herstellung von Parfüms und der Untersuchung biochemischer und physiologischer Prozesse verwendet. Zusätzlich wird es in der optischen Auflösung, der enantioselektiven Reduktion von Ketonen und als chirale stationäre Phase in der Hochleistungsflüssigkeitschromatographie (HPLC) eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (1R)-1-Phenyl-1-pyrrolidin-1-ylethanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Pfaden. Die Verbindung entfaltet ihre Wirkung, indem sie an Rezeptoren oder Enzyme bindet und deren Aktivität moduliert. Diese Interaktion kann zu verschiedenen physiologischen und biochemischen Reaktionen führen, abhängig vom Ziel und dem Kontext, in dem die Verbindung verwendet wird .
Wissenschaftliche Forschungsanwendungen
(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine has numerous scientific research applications. It serves as a chiral catalyst in the enantioselective addition of diethylzinc to arylaldehydes, producing optically active compounds. It is also used in the synthesis of drugs, the manufacture of perfumes, and the study of biochemical and physiological processes. Additionally, it is utilized in optical resolution, enantioselective reduction of ketones, and as a chiral stationary phase in high-performance liquid chromatography (HPLC).
Wirkmechanismus
The mechanism of action of (1R)-1-phenyl-1-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to various physiological and biochemical responses, depending on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
(1R)-1-Phenyl-1-pyrrolidin-1-ylethanamin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. (1R)-1-Phenylethanamin und (1R,2S)-1-Phenyl-2-(1-Pyrrolidinyl)propan-1-ol . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und ihrer Stereochemie. Die einzigartigen Eigenschaften von (1R)-1-Phenyl-1-pyrrolidin-1-ylethanamin machen es für bestimmte Anwendungen besonders wertvoll, wie z. B. seine Verwendung als chiraler Katalysator und in der enantioselektiven Synthese.
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
(1R)-1-phenyl-1-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H18N2/c1-12(13,14-9-5-6-10-14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10,13H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
BDHVAROEPHSXEN-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@@](C1=CC=CC=C1)(N)N2CCCC2 |
Kanonische SMILES |
CC(C1=CC=CC=C1)(N)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)

![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)





![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)

![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)
![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)


